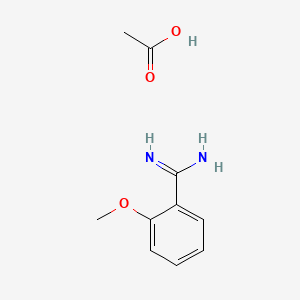

2-Methoxybenzimidamide acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;2-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.C2H4O2/c1-11-7-5-3-2-4-6(7)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUYOMWHIKYEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856760 | |

| Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184778-39-0 | |

| Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Methoxybenzimidamide Acetate

Reactions at the Amidine Functional Group

The amidine moiety, C(NH)NH2, is a strong base that is typically protonated at the imino nitrogen. nih.gov Its reactivity is characterized by the nucleophilicity of the nitrogen atoms, making them susceptible to reactions with various electrophiles. Key derivatization strategies at this functional group include N-alkylation, N-acylation, and cyclocondensation.

N-Alkylation: The nitrogen atoms of the amidine group can be alkylated using alkyl halides. The primary amino group (-NH2) is generally the more nucleophilic site. The reaction typically requires a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate the amidine, thereby increasing its nucleophilicity for subsequent reaction with an alkyl halide in an SN2-type mechanism. stackexchange.com Alternative methods involve the catalytic N-alkylation of amides with alcohols, a process that can be adapted for amidines. nih.gov This reaction proceeds through an initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide/amidine and subsequent hydrogenation. nih.gov

N-Acylation: N-acylation of 2-methoxybenzimidamide occurs readily at the primary amino group with activated forms of carboxylic acids, such as acyl chlorides and anhydrides. semanticscholar.org These reactions are a form of nucleophilic acyl substitution. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. A variety of coupling reagents developed for peptide synthesis, including phosphonium (B103445) and uronium salts, can also be employed to facilitate the formation of the N-acylamidine bond under mild conditions. arkat-usa.org

Cyclocondensation: The bifunctional nature of the amidine group makes it an excellent substrate for cyclocondensation reactions to form various nitrogen-containing heterocycles.

Reaction with α-Diketones and α-Haloketones: Condensation of benzamidines with α-diketones is a known route to imidazole (B134444) derivatives. rsc.org Similarly, reaction with α-haloketones provides a direct synthesis of 2,4-disubstituted imidazoles. wikipedia.org

Reaction with β-Dicarbonyl Compounds: Benzamidines react with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, to yield substituted pyrimidine (B1678525) rings. researchgate.netnih.gov The reaction proceeds via initial nucleophilic attack of an amidine nitrogen onto one of the carbonyl carbons, followed by an intramolecular condensation and dehydration to form the aromatic heterocyclic ring.

Reaction with Enones: Cyclocondensation with α,β-unsaturated ketones (enones) can lead to the formation of dihydropyrimidine (B8664642) derivatives. researchgate.net

The following table summarizes representative cyclocondensation reactions of amidines.

| Reactant Type | Heterocyclic Product | General Structure |

| α-Haloketone | Imidazole | |

| β-Diketone | Pyrimidine | |

| α,β-Unsaturated Ketone | Dihydropyrimidine |

Transformations Involving the Methoxy (B1213986) Aromatic Ring System

The methoxy-substituted aromatic ring of 2-methoxybenzimidamide is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two substituents: the methoxy group (-OCH3) and the amidine group [-C(NH)NH2], which is typically protonated to an amidinium ion under the acidic conditions often used for EAS.

The methoxy group is a powerful activating substituent and an ortho, para-director. quora.com Its oxygen atom can donate lone-pair electron density into the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.com In contrast, the amidinium group is a deactivating substituent and a meta-director due to its positive charge and the resulting strong electron-withdrawing inductive effect. libretexts.org

The table below outlines potential electrophilic aromatic substitution reactions and the predicted major product based on the directing effects of the methoxy group.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro-2-methoxybenzimidamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-2-methoxybenzimidamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-2-methoxybenzimidamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methoxybenzimidamide-5-sulfonic acid |

Synthesis of Structurally Diverse Analogs for Academic Inquiry

The generation of structurally diverse analogs of 2-methoxybenzimidamide is crucial for academic research, such as in structure-activity relationship studies. Analogs can be synthesized by modifying the substituents on the aromatic ring. The most common synthetic routes to substituted benzamidines start from correspondingly substituted benzonitriles.

The Pinner Reaction: This is a classic and widely used method for converting nitriles into amidines. wikipedia.org The reaction involves treating a substituted 2-methoxybenzonitrile (B147131) with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using HCl gas). nih.govresearchgate.net This forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.org Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the desired substituted benzamidine (B55565). wikipedia.orgnih.gov This method allows for the synthesis of a wide array of analogs by starting with commercially available or synthetically accessible substituted benzonitriles.

Reduction of Benzamidoximes: An alternative route involves the initial conversion of a substituted 2-methoxybenzonitrile into a benzamidoxime (B57231) by reaction with hydroxylamine. google.com The resulting amidoxime (B1450833) can then be reduced to the corresponding benzamidine. google.comnih.gov Catalytic hydrogenation is a common method for this reduction step. google.com This pathway also offers broad scope for introducing various substituents onto the aromatic ring. google.com

| Synthetic Method | Starting Material | Key Intermediate | Final Product |

| Pinner Reaction | Substituted 2-Methoxybenzonitrile | Imino ester salt (Pinner Salt) | Substituted 2-Methoxybenzimidamide |

| Amidoxime Reduction | Substituted 2-Methoxybenzonitrile | Substituted 2-Methoxybenzamidoxime | Substituted 2-Methoxybenzimidamide |

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of 2-methoxybenzimidamide derivatives.

Mechanism of N-Acylation: The N-acylation of the amidine's primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the -NH2 nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often assisted by a base in the reaction mixture, yields the neutral N-acylated product.

Mechanism of Cyclocondensation: The formation of a pyrimidine ring from the reaction of 2-methoxybenzimidamide with a β-diketone is a well-established cyclocondensation process. The proposed mechanism begins with the nucleophilic attack of one of the amidine nitrogen atoms on a carbonyl carbon of the diketone. This is followed by a proton transfer and subsequent intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes a dehydration step (loss of two water molecules) to yield the final, stable aromatic pyrimidine ring. researchgate.net

Mechanism of Electrophilic Aromatic Substitution: EAS reactions proceed through a two-step mechanism involving a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Step 1 (Rate-Determining): The π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E+). This breaks the aromaticity of the ring and forms a resonance-stabilized arenium ion. For 2-methoxybenzimidamide, attack at the para position (C5) relative to the methoxy group is favored because the positive charge in the arenium ion can be delocalized onto the methoxy group's oxygen atom, providing significant resonance stabilization.

Step 2 (Fast): A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom (the one bearing the new electrophile). This restores the C=C double bond, reforms the aromatic π-system, and yields the final substituted product. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 2 Methoxybenzimidamide Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 2-Methoxybenzimidamide acetate (B1210297), the protonated cation would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. Based on data from closely related compounds like N'-hydroxy-2-methoxybenzimidamide and 2,3-Dimethoxy-benzamidine hydrochloride, the expected chemical shifts can be predicted. vulcanchem.comunipi.it The aromatic protons would appear in the downfield region (typically δ 6.9-7.5 ppm), the methoxy protons as a sharp singlet around δ 3.8 ppm, and the amidine protons as broad signals further downfield due to their acidic nature and exchange with the solvent. vulcanchem.com

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For 2-Methoxybenzimidamide, signals are expected for the aromatic carbons, the methoxy carbon, and the imidamide carbon (C=N). The carbonyl-like carbon of the imidamide group is typically found significantly downfield (δ > 150 ppm). The aromatic carbons show signals in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield. The methoxy carbon signal is expected around δ 55-60 ppm. mdpi.comhmdb.ca

Predicted ¹H and ¹³C NMR Data for 2-Methoxybenzimidamide Cation

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| NH₂ | ~9.0 (broad) | s | C=N (Imidamide) | ~165 |

| Ar-H | 7.0-7.5 | m | Ar-C (quaternary) | 158 (C-O), 121 (C-C=N) |

| OCH₃ | ~3.8 | s | Ar-CH | 112-134 |

| OCH₃ | ~56 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. google.com This precision allows for the unambiguous determination of a compound's molecular formula.

For 2-Methoxybenzimidamide acetate, the active species analyzed is the protonated 2-Methoxybenzimidamide cation, [C₈H₁₁N₂O]⁺. Its calculated exact mass serves as a key identifier.

In addition to molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides insights into the molecule's structure through controlled fragmentation. journalijdr.com The fragmentation pattern is a unique fingerprint that helps confirm the identity of the compound. For the 2-Methoxybenzimidamide cation, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. Plausible fragmentation includes the loss of ammonia (B1221849) (NH₃), loss of a methyl radical (•CH₃) from the methoxy group, and cleavage of the benzoyl cation (m/z 135), which could further lose carbon monoxide (CO) to yield a phenyl cation derivative. researchgate.net

Predicted HRMS Data for 2-Methoxybenzimidamide Cation

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₁N₂O]⁺ | 151.0866 | Protonated molecular ion |

| [M+H-NH₃]⁺ | [C₈H₈O]⁺ | 134.0570 | Loss of ammonia |

| [M+H-CH₃]⁺ | [C₇H₈N₂O]⁺ | 136.0631 | Loss of methyl radical |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0335 | Benzoyl cation fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound. libretexts.orgmt.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds. The IR spectrum of this compound would be dominated by features from the cation. Key absorption bands can be predicted by examining spectra of similar molecules like 2-Methoxybenzamide. nist.gov Expected characteristic bands include N-H stretching vibrations around 3300-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methoxy group just below 3000 cm⁻¹. The C=N double bond of the imidamide group would show a strong absorption around 1640-1680 cm⁻¹. The aromatic C=C bonds would appear in the 1450-1600 cm⁻¹ region, and the strong C-O stretching of the methoxy group would be visible around 1250 cm⁻¹ and 1020 cm⁻¹. vscht.cz The acetate counter-ion would show a strong carboxylate stretch (COO⁻) around 1560-1600 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. azom.comspectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the C=C stretching in the benzene (B151609) ring and the C=N bond. It is also a powerful tool for analyzing the solid-state form and detecting polymorphism, as it is sensitive to crystal lattice vibrations (phonons) at low frequencies (<200 cm⁻¹). mt.com

Characteristic Vibrational Frequencies for 2-Methoxybenzimidamide

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amidine) | Stretching | 3300-3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Methoxy) | Stretching | 2850-2960 | Medium |

| C=N (Imidamide) | Stretching | 1640-1680 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Variable |

| C-O (Aryl ether) | Stretching | 1230-1270 (asym), 1010-1050 (sym) | Strong |

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray Crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. mdpi.comscielo.org.co

While specific crystal structure data for this compound is not publicly available, the technique would provide invaluable information if a suitable single crystal could be grown. The analysis would definitively confirm the connectivity of the atoms, establish the conformation of the methoxy group relative to the benzene ring, and detail the geometry of the imidamide group.

Furthermore, X-ray crystallography would reveal the supramolecular arrangement in the crystal lattice, including how the 2-methoxybenzimidamide cation and the acetate anion pack together. scielo.org.co It would identify and characterize non-covalent interactions such as hydrogen bonds between the amidine N-H groups and the acetate oxygen atoms, which are critical in stabilizing the crystal structure.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Preparative HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method.

Analytical HPLC is used to determine the purity of a sample by separating it into its individual components. A high-purity sample of this compound would ideally show a single major peak in the chromatogram. The presence of other peaks would indicate impurities, which could be quantified by their peak area.

Preparative HPLC is a scaled-up version of analytical HPLC used to purify larger quantities of a compound. lcms.czmetwarebio.com This technique is crucial for obtaining highly pure material for further studies. A patent for a related synthesis confirms that 2-methoxybenzimidamide can be effectively purified using preparative HPLC, demonstrating the suitability of this method. googleapis.com The process involves injecting the crude reaction mixture onto a column with a suitable stationary phase (e.g., C18) and eluting with a mobile phase gradient to separate the target compound from by-products and starting materials. chromatographyonline.com Fractions are collected as they elute from the column, and those containing the pure compound are combined. The purity of the final product is then re-assessed using analytical HPLC.

Computational and Theoretical Investigations of 2 Methoxybenzimidamide Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. nih.gov For 2-Methoxybenzimidamide acetate (B1210297), DFT would be employed to model its electronic structure, providing insights into the distribution of electron density and the nature of its chemical bonds.

Electronic Structure: Calculations would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The electrostatic potential map would also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Stability: Thermodynamic parameters such as the enthalpy of formation could be calculated using isodesmic reactions or other established protocols. nih.gov By comparing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of different potential isomers or conformers, their relative stabilities can be determined. Vibrational frequency analysis would confirm that the calculated structures correspond to energy minima (stable states) and would yield theoretical infrared spectra. nih.gov

Reactivity Prediction: DFT allows for the calculation of various reactivity descriptors. These include parameters like electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction. ias.ac.in

Due to the lack of specific research on 2-Methoxybenzimidamide acetate, no empirical data tables for its calculated electronic properties can be presented.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would provide a detailed picture of its dynamic behavior, conformational flexibility, and interactions with its environment. nih.gov

Conformational Landscape Analysis: The molecule's structure is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. ucl.ac.ukscribd.com MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations. nih.gov By simulating the molecule over a sufficient timescale (nanoseconds to microseconds), one can map its conformational landscape and determine the relative populations and transition kinetics between different conformational states. This is crucial for understanding how the molecule's shape influences its properties and potential interactions.

Solvent Interactions: The behavior of a molecule is significantly influenced by the solvent it is in. unige.chwhiterose.ac.uk MD simulations explicitly model solvent molecules (e.g., water, ethanol), allowing for a detailed analysis of solute-solvent interactions. rsc.orgrsc.org For this compound, simulations would reveal the structure of the solvation shell, identifying preferential hydrogen bonding sites and quantifying the strength of these interactions. whiterose.ac.uk Understanding how the solvent organizes around the molecule is key to predicting its solubility and stability in different media. dcceew.gov.au

No specific research data is available to populate a table of conformational or solvation properties for this compound.

Elucidation of Reaction Mechanisms via Transition State Theory and Energy Profile Mapping

Understanding how a chemical reaction occurs requires identifying the pathway from reactants to products, including any intermediate steps and the high-energy transition state. libretexts.org

Transition State Theory: This theory provides a framework for calculating the rate of a chemical reaction. wikipedia.orgnumberanalytics.com The central concept is the transition state, which is the highest point on the minimum energy path connecting reactants and products. libretexts.orgnih.gov Using quantum chemical methods, the geometry and energy of the transition state for a proposed reaction involving this compound (e.g., hydrolysis) can be located and characterized. academicjournals.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. libretexts.org

Energy Profile Mapping: A reaction energy profile is a plot of the energy of the system as a function of the reaction coordinate. By calculating the energies of the reactants, products, any intermediates, and the transition states that connect them, a complete map of the reaction pathway can be constructed. This profile provides a visual representation of the reaction mechanism, showing the energy barriers for each step and identifying the rate-determining step (the one with the highest activation energy). academicjournals.org

As no reaction mechanisms involving this compound have been computationally studied in published literature, a specific energy profile cannot be provided.

In Silico Prediction of Ligand-Receptor Interactions and Binding Modes (excluding clinical relevance)

In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). medcraveonline.com This method is fundamental in assessing the potential interaction of a compound with biological macromolecules without focusing on clinical outcomes. medigraphic.com

For this compound, molecular docking simulations would be used to predict how it might bind to the active site of a given protein receptor. The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target receptor.

Docking: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the receptor's binding site, calculating a binding affinity or score for each pose. medcraveonline.com

Analysis: The resulting poses are ranked. The top-ranked poses represent the most probable binding modes. These can be visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

This analysis provides a structural hypothesis for how the molecule might interact with a specific protein target at a molecular level.

A table of predicted binding affinities would require specific docking studies against defined protein targets, which are not available in the literature for this compound.

Application of Chemoinformatics for Scaffold Exploration and Property Prediction

Chemoinformatics applies computational methods to analyze large sets of chemical data, enabling the exploration of chemical space and the prediction of compound properties. unipi.it

Scaffold Exploration: The benzimidamide core of this compound can be considered a chemical scaffold. Chemoinformatics databases and algorithms can be used to search for other known compounds that share this scaffold. nih.govacs.org This "scaffold hopping" can identify structurally related molecules with known properties, providing context for the potential activities or characteristics of the target compound. unipi.it It can also inspire the design of new derivatives by suggesting modifications to the scaffold that might lead to desirable properties.

Exploration of Biological Activity and Mechanistic Pathways of 2 Methoxybenzimidamide Acetate Non Clinical Focus

In Vitro Evaluation in Cellular and Subcellular Systems

While direct in vitro studies on 2-Methoxybenzimidamide acetate (B1210297) are not extensively documented in publicly available literature, research on closely related benzimidazole (B57391) and benzamidine (B55565) derivatives provides significant insights into its potential biological activities.

Anticancer Activity and Apoptosis Induction:

Benzimidazole derivatives have been widely evaluated for their anti-proliferative effects against various cancer cell lines. For instance, certain 2-aryl benzimidazole derivatives have demonstrated notable activity against triple-negative breast cancer (TNBC) MDA-MB-468 cells. nih.gov The introduction of different substituents on the benzimidazole core can significantly influence their potency. nih.gov

Studies on other related structures, such as 2-methoxyestradiol, have shown the induction of apoptosis in ovarian cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9. wustl.edu Furthermore, a derivative, 2-Methoxyestradiol-bis-sulfamate, has been observed to induce both apoptosis and autophagy in MCF-7 breast cancer cells, characterized by membrane blebbing, nuclear fragmentation, and chromatin condensation. mdpi.com These findings suggest that a methoxy-substituted benzimidamide structure could potentially exhibit anticancer properties through the induction of programmed cell death.

Antimicrobial Mode of Action:

The antimicrobial potential of benzimidazole and benzamidine derivatives has also been a subject of investigation. The antibacterial mechanism of some plant extracts rich in polyphenols, a broad class of compounds that can include structures with some similarities to the subject compound, involves damage to the bacterial cell wall and membrane integrity, inhibition of intracellular enzyme activity, and induction of oxidative stress, ultimately leading to apoptosis-like death in bacteria. acs.org More specifically, some antimicrobial compounds isolated from endophytic microorganisms have been shown to inhibit biofilm formation and cause cell membrane rupture or deformation. acs.org

For example, certain synthetic benzamidine derivatives have shown activity against various pathogens. nih.gov The mode of action for some antimicrobials involves the perturbation of the lipid fraction of the microorganism's plasma membrane, leading to altered permeability and leakage of intracellular contents. mednexus.org This suggests that 2-Methoxybenzimidamide acetate might exert antimicrobial effects by disrupting the cellular integrity of microorganisms.

Identification and Characterization of Putative Molecular Targets

The molecular targets of this compound have not been explicitly identified, but the activities of related compounds point toward several putative targets.

Enzymes:

Cyclooxygenase (COX): Benzimidazole derivatives have been explored as inhibitors of COX enzymes, which are key in the inflammatory process. mdpi.com Specifically, COX-2 is a significant target for anti-inflammatory drug development. researchgate.net

Protein Kinases: The benzimidazole scaffold is a constituent of various kinase inhibitors, suggesting that this compound could potentially interact with and inhibit the activity of certain protein kinases involved in cell signaling and proliferation. mdpi.com

Microsomal Prostaglandin (B15479496) E2 Synthase 1 (mPGES-1): Novel benzimidazole derivatives have been identified as potent inhibitors of mPGES-1, an enzyme involved in the production of prostaglandin E2, a key mediator of inflammation. acs.org

Trypsin: Benzamidine derivatives are known to be potent inhibitors of trypsin-like serine proteases.

Receptors:

Estrogen Receptors (ER): Molecular docking studies of some indole–benzimidazole derivatives have shown binding activity towards the estrogen receptor-α (ER-α), suggesting a potential mechanism for anticancer activity in hormone-sensitive cancers. Similarly, docking simulations of cinchona alkaloid derivatives have targeted ER-α.

Nucleic Acids:

DNA: Some copper (II) complexes of substituted benzimidamides have been shown to bind to DNA, primarily through intercalation, which was confirmed by viscometry. This interaction with DNA suggests a potential mechanism for cytotoxicity.

Biochemical Pathway Modulation Studies

Based on the identified molecular targets of related compounds, this compound may modulate several key biochemical pathways.

COX-2 Pathway Inhibition:

The inhibition of the COX-2 enzyme is a well-established mechanism for anti-inflammatory action. researchgate.net By inhibiting COX-2, compounds can block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The expression of COX-2 is significantly upregulated during inflammation. researchgate.net Therefore, it is plausible that this compound could exert anti-inflammatory effects by modulating the COX-2 pathway. PGE2, a product of the COX-2 pathway, signals through EP2 and EP4 receptors to promote inflammation and has been implicated in the progression of certain cancers.

Survivin Expression Regulation:

While direct evidence for this compound is lacking, the broader class of apoptosis-inducing agents often impacts the expression of key survival proteins. Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers and is crucial for cell survival. Compounds that induce apoptosis, as suggested by studies on related benzimidazoles, could potentially lead to the downregulation of survivin expression, thereby promoting cancer cell death.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on benzimidazole and benzamidine derivatives have provided valuable insights into how structural modifications influence their biological activities.

Antimicrobial and Antiviral Activity:

For benzimidazole derivatives, functionalization at the 2 and 5/6 positions has been extensively studied to enhance antimicrobial efficacy. In some cases, a free amino group at the 2-position and a cyano group at the 5-position were found to be optimal for antiviral activity. The nature of the substituent at the N-1 position also plays a crucial role, with aliphatic chains sometimes affording higher potency than phenyl rings.

Anti-inflammatory Activity:

In the context of anti-inflammatory activity, SAR studies of benzimidazole derivatives have shown that substitutions on the benzimidazole nucleus, including methyl and heterocyclic groups, can improve COX-2 inhibition. mdpi.com For a series of N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)anilines, a methylbenzamine substituted on the 5-methoxy benzimidazole scaffold showed a significant reduction in edema in a rat paw edema model. mdpi.com This highlights the importance of the methoxy (B1213986) group in conjunction with other substitutions for anti-inflammatory potency.

Anticancer Activity:

For anti-proliferative activity against breast cancer cells, the substitution pattern on the 2-aryl moiety of benzimidazole derivatives is critical. nih.gov For example, a 2-aryl benzimidazole with a 5-tert-butyl-1H-pyrazol-3-yl group at position 1 and a 4-chlorophenyl group at position 2 showed good activity against MDA-MB-468 cells. nih.gov

Table 1: SAR Insights for Benzimidazole Derivatives

| Position of Substitution | Substituent Type | Observed Biological Activity Influence |

|---|---|---|

| N-1 | Aliphatic chains vs. Phenyl rings | Aliphatic chains can lead to higher antiviral potency. |

| C-2 | Free amino group | Optimal for antiviral activity in some series. |

| C-2 | Aryl moiety | Substitution pattern is critical for anti-proliferative activity. nih.gov |

| C-5 | Cyano group | Optimal for antiviral activity. |

Preclinical Animal Model Studies Focused on Mechanistic Insights and Target Engagement

Target Engagement in Animal Models:

The quantification of target engagement in animal models is a crucial step in preclinical development to confirm that a compound is interacting with its intended biological target in a living system. nih.gov This can be achieved using chemical probes and other advanced techniques. nih.gov For example, in vivo target engagement studies of certain derivatives have supported their further development as therapeutic agents. wustl.edu

Mechanistic Insights from Animal Models:

Applications of 2 Methoxybenzimidamide Acetate in Chemical and Interdisciplinary Research

Role as a Synthetic Synthon for Diverse Organic Molecules and Heterocycles

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a retrosynthetic analysis. sathyabama.ac.in 2-Methoxybenzimidamide acetate (B1210297) serves as a practical and reactive synthon, primarily due to the nucleophilic and electrophilic nature of its amidine moiety. This functionality allows it to participate in various cyclization and condensation reactions to form a wide array of heterocyclic structures, which are core components of many pharmaceuticals and functional materials. researchgate.netclockss.orgnih.gov

The primary application of benzamidine (B55565) derivatives in synthesis is the construction of nitrogen-containing heterocycles, most notably pyrimidines and quinazolines. derpharmachemica.commdpi.com In these reactions, the amidine provides two nitrogen atoms to the new ring system. For instance, in a one-pot synthesis, 2-Methoxybenzimidamide acetate can react with β-dicarbonyl compounds or their equivalents, and an aldehyde to yield substituted pyrimidines. derpharmachemica.comscholarsresearchlibrary.com This multicomponent approach is highly efficient and aligns with the principles of green chemistry. scholarsresearchlibrary.com

Furthermore, the benzamidine structure is a key precursor for quinazolines, which are fused bicyclic heterocycles of significant pharmacological importance. orientjchem.orgresearchgate.net The synthesis can proceed via condensation with 2-aminobenzaldehydes or related compounds, often catalyzed by transition metals or even under metal-free conditions. mdpi.comorganic-chemistry.org The 2-methoxy substituent on the benzene (B151609) ring of the parent compound can be used to fine-tune the electronic properties and steric environment of the resulting molecules, influencing their reactivity and biological activity.

Table 1: Potential Heterocyclic Scaffolds from this compound This table is illustrative and based on established reactivity of benzamidines.

| Target Heterocycle | Co-reactant(s) | General Reaction Type | Potential Application of Product |

|---|---|---|---|

| Pyrimidines | Aldehydes, Malononitrile or Ethyl Cyanoacetate | One-pot, three-component condensation derpharmachemica.comscholarsresearchlibrary.com | Anti-inflammatory, Antitumor agents derpharmachemica.comscholarsresearchlibrary.com |

| Quinazolines | 2-Aminobenzophenones, 2-Aminobenzylamines | Transition-metal catalyzed cascade/condensation mdpi.comorganic-chemistry.org | Anticancer, Antihypertensive agents mdpi.comorientjchem.org |

| Thiazines | α-Halo ketones or esters | Cyclocondensation | Biologically active molecules openmedicinalchemistryjournal.com |

| 1,2,3-Triazoles | Azides, Alkynes (via derived catalyst) | Click Chemistry (as a ligand component) nih.gov | Functional materials, Bio-conjugation nih.gov |

| Benzimidazoles | 2-Haloaryl compounds | Intramolecular cyclization chemmethod.com | Antimicrobial, Antiviral agents chemmethod.comdoi.org |

Development of Novel Reagents and Organocatalysts

The structural framework of this compound is suitable for the development of specialized reagents and organocatalysts. The amidine group can be modified to create ligands for transition metal catalysis or serve as the active component in a metal-free organocatalyst.

Benzimidazole-based structures, which are structurally related to benzamidines, are well-known precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful organocatalysts and are widely used as ligands in transition metal catalysis to enhance stability and reactivity. By analogy, derivatives of 2-Methoxybenzimidamide could be envisioned as precursors for novel NHC ligands, where the 2-methoxy group could modulate the electronic properties of the resulting metal complex.

Furthermore, the amidine functionality itself can act as a bidentate ligand, coordinating to metal centers to form catalytically active complexes. nih.gov For example, copper and palladium complexes involving amidine-type ligands have been developed for various cross-coupling reactions. nih.govosi.lv The use of this compound as a ligand could lead to catalysts with unique selectivity or activity profiles, potentially applicable in fine chemical synthesis.

Table 2: Potential Catalytic Applications This table outlines potential roles based on the known chemistry of analogous amidine and benzimidazole (B57391) structures.

| Catalyst Type | Derived From | Potential Reaction Catalyzed | Rationale |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Ligand | Cyclization of a 2-Methoxybenzimidamide derivative | Suzuki-Miyaura Coupling, Heck Reaction | The benzimidazole scaffold is a known precursor to stable NHC ligands. doi.org |

| Transition Metal Complex | Direct coordination of the amidine group to a metal (e.g., Cu, Pd, Rh) | C-H Activation, Hydrogenation | Amidine moieties are effective coordinating ligands for various metals. nih.govresearchgate.net |

| Brønsted Base Organocatalyst | The amidine functional group | Michael Addition, Aldol Reaction | Amidines are strong, non-nucleophilic organic bases. |

| Phase Transfer Catalyst | Quaternization of the amidine nitrogen atoms | Nucleophilic Substitution | Formation of a cationic structure can facilitate transfer of anions between phases. |

Contribution to Lead Compound Identification in Medicinal Chemistry Research

In medicinal chemistry, the process of drug discovery often begins with the identification of "hits" or "lead compounds"—molecules that exhibit a desired biological activity against a specific target. srgtalent.combiobide.comslideshare.net Fragment-based drug discovery (FBDD) is a powerful strategy where small, low-complexity molecules (fragments) are screened for weak binding to a biological target. These fragments are then optimized and grown into more potent lead compounds. frontiersin.org

This compound possesses the key characteristics of a valuable molecular fragment. Its molecular weight is low, and its structure contains a desirable combination of features for molecular recognition:

Hydrogen Bond Donors and Acceptors: The amidine group can participate in multiple hydrogen bonding interactions, which are crucial for binding to protein active sites.

Aromatic System: The benzene ring can engage in π-stacking and hydrophobic interactions.

Defined 3D Shape: The methoxy (B1213986) group provides steric bulk and can influence the conformation of the molecule, allowing it to fit into specific binding pockets.

The 2-methoxy-benzamidine (B1610609) scaffold can be found in molecules targeting various enzymes and receptors. For example, quinazoline (B50416) derivatives, which can be synthesized from this compound, are known inhibitors of enzymes like dihydrofolate reductase (DHFR), a target in cancer and infectious diseases. nih.gov Therefore, this compound can serve as a starting point or a library component for screening campaigns aimed at discovering new therapeutic agents. srgtalent.com

Table 3: Medicinal Chemistry Potential as a Molecular Fragment

| Potential Target Class | Rationale for Interaction | Example Therapeutic Area | Reference Concept |

|---|---|---|---|

| Kinases | The amidine can mimic the hinge-binding motif of ATP. | Oncology | Fragment-based lead discovery. frontiersin.org |

| Proteases | The basic amidine can interact with acidic residues (e.g., Asp, Glu) in the active site. | Antiviral, Anticoagulant | Structure-based drug design. slideshare.net |

| Dihydrofolate Reductase (DHFR) | Precursor to quinazoline inhibitors that mimic the pteridine (B1203161) ring of folic acid. | Anti-infective, Anticancer nih.gov | Lead identification via synthesis. rjppd.org |

| G-Protein Coupled Receptors (GPCRs) | The scaffold can be elaborated to fit into diverse receptor binding pockets. | CNS disorders, Cardiovascular disease | High-throughput screening of compound libraries. rjppd.org |

Potential in Materials Science as a Component for Functional Polymers or Ligands

The application of organic molecules in materials science is a rapidly growing field, focusing on the creation of materials with tailored properties. mpg.de this compound has potential in this area, both as a monomer for the synthesis of functional polymers and as a ligand for creating coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.com

The amidine functional group contains reactive N-H bonds that can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to be incorporated into a polymer backbone. Alternatively, it could be grafted onto an existing polymer chain as a functional pendant group through post-polymerization modification. isct.ac.jp The introduction of the 2-methoxybenzimidamide moiety could impart specific properties to the polymer, such as improved thermal stability, altered hydrophilicity, or the ability to coordinate metal ions for applications in sensing or catalysis. For instance, modifying a polymer matrix like cellulose (B213188) acetate could introduce new functionalities. uni-bayreuth.denih.gov

As a ligand, this compound can coordinate with metal ions to form extended networks. mdpi.com Depending on the metal ion and coordination geometry, these materials could form one-, two-, or three-dimensional structures. Such coordination polymers or MOFs could exhibit interesting properties like porosity, luminescence, or magnetic behavior, with potential applications in gas storage, separation, or as chemical sensors. nih.govmdpi.com

Table 4: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Property/Application | Reference Concept |

|---|---|---|---|

| Functional Polymer | Monomer or pendant group | Enhanced thermal stability, metal chelation, pH-responsiveness | Design of functional polymers for biomedical applications. mpg.de |

| Coordination Polymer | Bridging ligand | Luminescence, chemical sensing | Lead(II) complexes with benzoate (B1203000) derivatives show luminescence. mdpi.com |

| Metal-Organic Framework (MOF) | Organic linker | Catalysis, gas separation | Copper-based MOFs used as catalysts. nih.gov |

| Modified Surface | Surface grafting agent | Altered surface energy, biocompatibility | Polymer brushes used to prevent bio-fouling. mdpi.com |

Analytical Chemistry Applications (e.g., as a reference standard, in derivatization reactions)

In analytical chemistry, accuracy and reliability are paramount. This is achieved through the use of well-characterized materials and methods. This compound has potential utility in two key areas: as a reference standard and as a derivatization reagent.

Reference Standard: A certified reference standard is a highly purified and well-characterized compound used to calibrate analytical instruments, validate analytical methods, and perform quality control checks. spectrumchemical.comsigmaaldrich.comoealabs.com Given its stable, solid nature as an acetate salt, this compound can be produced with high purity. It could serve as a reference standard for the quantification of the compound itself in various matrices or for related compounds containing the benzamidine scaffold. This is particularly important in pharmaceutical development and manufacturing, where precise quantification of active ingredients and impurities is required.

Derivatization Reagent: Derivatization is a chemical modification technique used to convert an analyte into a new compound with properties that are more suitable for a specific analytical method, such as gas chromatography (GC) or mass spectrometry (MS). researchgate.net The goal is often to increase volatility, improve thermal stability, or enhance detectability. sigmaaldrich.commdpi-res.com The reactive amidine group of this compound could potentially be used to derivatize certain classes of analytes. For example, it could react with compounds containing activated carbonyl groups. The introduction of the 2-methoxy-benzene moiety would significantly alter the mass of the analyte, providing a clear mass shift in MS analysis, and could enhance its chromatographic retention or ionization efficiency. mdpi.comnih.gov

Table 5: Potential Applications in Analytical Chemistry

| Application | Function | Analytical Technique(s) | Purpose |

|---|---|---|---|

| Reference Standard | Calibrant / Control | HPLC, LC-MS, GC-MS | Quantitative analysis, method validation, quality control. spectrumchemical.com |

| Derivatization Reagent | Chemical modification of analyte | GC-MS, LC-MS | Improve volatility, enhance ionization, provide a unique mass tag for detection. researchgate.netnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Acetylbenzimidazole |

| 2-Aminobenzaldehydes |

| 2-Aminobenzophenones |

| 2-Aminobenzylamines |

| This compound |

| Cellulose Acetate |

| Dihydrofolate Reductase (DHFR) |

| Ethyl Cyanoacetate |

| Formamidine Acetate |

| Guanidine |

| Malononitrile |

| Palladium Acetate |

| Pyrimidines |

| Quinazolines |

| Thiazines |

Challenges, Opportunities, and Future Perspectives in 2 Methoxybenzimidamide Acetate Research

Addressing Synthetic Challenges for Scalability and Sustainable Production

The transition of a chemical synthesis from a laboratory benchtop (milligram scale) to industrial production (kilogram scale) is a significant challenge in chemical manufacturing. contractpharma.com For a specialized molecule like 2-Methoxybenzimidamide acetate (B1210297), these challenges are multifaceted, encompassing safety, cost, efficiency, and environmental impact.

Scalability Hurdles: A primary obstacle is that synthetic routes developed for small-scale discovery are often not suitable for large-scale production. contractpharma.comchemtek.co.in Medicinal chemists typically prioritize speed and diversity to create many molecules for initial testing, often using expensive reagents or complex, multi-step reactions that are not economically viable at scale. contractpharma.comchemtek.co.in

Key challenges in scaling up the synthesis include:

Process Safety and Thermochemistry: Reactions that are manageable in a small flask can become dangerously exothermic on a large scale. "One-pot" reactions, where all reagents are mixed at once, are common in discovery labs but pose a significant risk of thermal runaway in large reactors. chemtek.co.in A scalable process requires careful control of reagent addition and heat management.

Reagent and Catalyst Cost: Reagents used in discovery chemistry, such as certain catalysts or coupling agents, can be prohibitively expensive for bulk manufacturing. chemtek.co.in The goal in process chemistry is often to replace stoichiometric reagents with more efficient and recyclable catalytic systems. chemtek.co.in

Process Robustness and Reproducibility: A scalable synthesis must be robust, meaning it consistently produces the desired product in high yield and purity despite minor variations in conditions. worldpharmatoday.com Issues like mixing efficiency, heat transfer, and mass transfer differ significantly between small and large vessels and can compromise product quality. worldpharmatoday.com

Purification and Impurity Profiles: Purification methods like column chromatography, common in the lab, are often impractical at an industrial scale. The scaled-up process may also generate new or different impurities that require extensive characterization and control to meet regulatory standards. drugdiscoverytrends.com

Opportunities in Sustainable Production: Addressing these challenges presents an opportunity to develop more sustainable and "green" manufacturing processes. The principles of green chemistry can guide the optimization of the synthesis of 2-Methoxybenzimidamide acetate.

| Sustainability Strategy | Application in Synthesis | Potential Benefit |

| Catalysis | Replacing stoichiometric reagents with small amounts of a recyclable catalyst (e.g., metal or enzyme catalysts). chemtek.co.in | Reduced waste, lower cost, increased efficiency. |

| Renewable Feedstocks | Using bio-based starting materials or solvents derived from non-fossil origins. nih.govcelanese.com | Reduced carbon footprint and reliance on petrochemicals. |

| Energy Efficiency | Designing processes that run at lower temperatures and pressures. | Lower operational costs and environmental impact. |

| Waste Reduction | Optimizing reactions to maximize atom economy, minimizing the formation of by-products. | Less waste to treat and dispose of, improving the process mass intensity. |

By focusing on these areas, the production of this compound can be made more economically viable and environmentally responsible, paving the way for its broader application in research and development.

Deepening the Understanding of Molecular Mechanisms in Biological Systems

While the synthesis of this compound is a chemical challenge, its ultimate value lies in its potential biological activity. A critical area of ongoing research is the elucidation of its molecular mechanism of action. Understanding how this compound interacts with biological targets at a molecular level is key to optimizing its properties and identifying therapeutic opportunities.

Research into related imidamide derivatives has shown that this chemical scaffold can act as an inhibitor of specific enzymes. nih.gov For instance, studies on a series of imidamide derivatives revealed their ability to inhibit Nitric Oxide Synthase (NOS), an enzyme with multiple isoforms (iNOS, nNOS, eNOS). nih.gov The research demonstrated that specific derivatives could selectively inhibit the inducible isoform (iNOS) over the others, a crucial feature for therapeutic targeting. nih.gov

Molecular docking studies, a computational method to predict the binding of a molecule to a target, have provided insights into this selectivity. These studies suggest that active imidamide compounds may adopt different binding modes within the active sites of the various NOS isozymes, explaining the experimentally observed selectivity. nih.gov This type of detailed mechanistic insight is invaluable. For this compound, future research will need to:

Identify Primary Biological Targets: Employing techniques like affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or enzymes that the compound binds to in a biological system.

Characterize Binding Interactions: Using biophysical methods such as X-ray crystallography or cryo-electron microscopy to determine the precise three-dimensional structure of the compound bound to its target. This reveals the specific amino acid residues involved in the interaction.

Validate Cellular Effects: Confirming that the interaction with the identified target leads to a measurable effect in cells, such as the inhibition of a signaling pathway or the induction of a specific cellular response.

A deeper understanding of these molecular mechanisms will enable researchers to not only explain the compound's activity but also to rationally design new derivatives with improved potency, selectivity, and other desirable properties.

Leveraging Advanced Computational Methods for Rational Design and Discovery

The traditional drug discovery process, often reliant on trial and error, is being revolutionized by advanced computational methods. patsnap.com These in silico techniques allow scientists to model, predict, and analyze complex biological interactions, streamlining the design and discovery of new molecules like derivatives of this compound. patsnap.comwiley.com

Rational drug design uses the knowledge of a biological target to create tailored molecules. patsnap.com This approach can enhance efficacy and reduce the likelihood of off-target effects. patsnap.com Key computational tools include:

| Computational Method | Description | Application in Rational Design |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule when it binds to the 3D structure of a target protein. patsnap.comajchem-a.com | Screening virtual libraries of compounds to identify potential binders; refining the structure of a lead compound to improve its fit in the target's active site. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insights into the stability and behavior of the drug-target complex. patsnap.com | Assessing the stability of the predicted binding pose from docking; understanding how mutations in the target protein might affect binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com | Predicting the activity of newly designed molecules before they are synthesized; identifying key molecular features that are important for activity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. mdpi.comnih.gov | Searching large compound databases for molecules that match the pharmacophore and are therefore likely to be active. |

Recently, computational models have even been used to predict the feasibility of chemical reactions, helping chemists to pre-screen which starting materials are likely to react successfully to form desired products. mit.edu This approach can save significant time and resources by avoiding syntheses that are unlikely to work. mit.edu By applying these computational methods, researchers can move beyond serendipity and systematically design novel this compound derivatives with tailored biological profiles.

Expanding the Chemical Space of this compound Derivatives

"Chemical space" refers to the vast, multidimensional universe of all possible molecules. mdpi.com For any given lead compound, such as this compound, only a tiny fraction of its potential derivatives has been synthesized and tested. A major opportunity in modern medicinal chemistry lies in strategically exploring this chemical space to discover derivatives with superior properties.

The goal of expanding the chemical space is to systematically modify the core structure of the parent compound to modulate its characteristics, including:

Potency and efficacy

Selectivity for its biological target

Pharmacokinetic properties (absorption, distribution, metabolism, excretion)

Physicochemical properties (solubility, stability)

This exploration can be achieved through various synthetic strategies, including creating focused libraries of compounds where specific parts of the this compound molecule are altered. For example, one could envision a library based on modifications at different positions of the benzimidazole (B57391) ring system or by changing the methoxy (B1213986) group to other substituents.

Recent advances have also focused on using enzymes to create molecular diversity. For instance, promiscuous macrocyclase enzymes have been used to generate large libraries of cyclic peptides, demonstrating how biological systems can be harnessed to expand chemical space. nih.gov While not directly applicable to this specific compound, the principle of using highly efficient and selective catalysts, whether chemical or biological, is central to modern library synthesis. Visualization techniques can then be used to map the synthesized compounds, helping researchers to understand the diversity of their library and explore structure-property relationships. mdpi.com By systematically synthesizing and testing new derivatives, researchers can navigate the chemical space around this compound to identify molecules with optimized, therapeutically relevant profiles.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

Understanding the full impact of a compound on a biological system requires a holistic view that goes beyond a single molecular target. The advent of high-throughput "omics" technologies—such as genomics (measuring genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—has generated vast amounts of data, offering an unprecedented opportunity to understand disease and drug action. nih.gov The primary challenge and opportunity now lie in integrating these disparate datasets to build a comprehensive picture. nih.govgithub.io

Multi-omics data integration allows researchers to move from a linear "one target, one effect" model to a systems-level understanding of a compound's mechanism of action. jci.orgnih.gov For a compound like this compound, this approach could involve treating cells or a model organism with the compound and then measuring the global changes across multiple molecular layers.

Potential Insights from Multi-Omics Integration:

Pathway Analysis: By observing coordinated changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify entire biological pathways that are modulated by the compound. For example, integration methods have successfully identified key pathways like the complement and coagulation cascades in kidney disease. jci.orgnih.gov

Hypothesis Generation: Unsupervised computational methods, such as Multi-Omics Factor Analysis (MOFA), can discover the principal sources of variation in multi-omics data without prior assumptions. github.io This can uncover unexpected connections and generate new, data-driven hypotheses about a compound's mechanism. github.ioresearchgate.net

Biomarker Discovery: A multi-omics approach can identify a signature of molecular changes that indicates a response to the compound, which could be developed into biomarkers for predicting efficacy or monitoring treatment.

The integration of these complex datasets remains a significant computational and statistical challenge due to data heterogeneity and high dimensionality. nih.gov However, as methods improve, applying them to the study of this compound and its derivatives will be crucial for a truly comprehensive mechanistic elucidation, potentially revealing novel therapeutic applications and a deeper understanding of its biological effects.

Q & A

Basic: What are the recommended methods for synthesizing 2-Methoxybenzimidamide acetate in a laboratory setting?

Methodological Answer:

Synthesis typically involves condensation reactions of 2-aminobenzimidazole derivatives with methoxy-containing precursors. A validated approach includes:

- Step 1: React 2-aminobenzimidazole with methoxyacetyl chloride in anhydrous ethyl acetate under nitrogen at 0–5°C to form the intermediate.

- Step 2: Neutralize with sodium acetate to precipitate the acetate salt.

- Optimization: Use TLC (petroleum ether:ethyl acetate, 1:1) to monitor reaction progress . Adapt protocols from analogous benzimidamide syntheses, ensuring inert conditions to prevent oxidation .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or reactions.

- Emergency Measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist.

- Storage: Keep in airtight containers with desiccants, away from ignition sources. Reference safety protocols for structurally related methoxybenzaldehyde compounds .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Avoid water to prevent hydrolysis.

- Catalysis: Introduce triethylamine (1.2 eq) as a base to accelerate condensation.

- Temperature Control: Maintain sub-10°C during methoxy group introduction to minimize side reactions. Post-reaction, warm gradually to room temperature for 12 hours to ensure completion .

Advanced: What analytical techniques are effective for assessing purity and structural integrity?

Methodological Answer:

- HPLC-MS: Use C18 columns with acetonitrile/0.1% formic acid gradient (5–95% over 20 min) to quantify purity (>98%).

- NMR: Analyze and spectra for methoxy (δ 3.8–4.0 ppm) and benzimidamide (δ 7.2–8.1 ppm) signals. Compare with reference standards .

- TLC: Confirm homogeneity using silica gel plates (Rf ~0.5 in 1:1 ethyl acetate:hexane) .

Basic: How should researchers select purification techniques for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (70:30) for high recovery of crystalline product.

- Column Chromatography: Employ silica gel with ethyl acetate:hexane (3:7) for impurities with similar polarity.

- SPE: For trace contaminants, use C18 cartridges with methanol elution .

Advanced: How can stability studies under varying pH and temperature conditions be designed?

Methodological Answer:

- Accelerated Stability Testing: Prepare buffered solutions (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.

- Analysis: Quantify degradation via HPLC-UV (λ = 254 nm). Identify byproducts using LC-QTOF-MS.

- Data Interpretation: Apply Arrhenius modeling to predict shelf life. Reference protocols for methoxy compound degradation kinetics .

Advanced: What strategies resolve discrepancies in spectroscopic data for novel derivatives?

Methodological Answer:

- Cross-Validation: Compare -NMR with computational predictions (DFT/B3LYP/6-31G*).

- X-ray Crystallography: Resolve ambiguous stereochemistry via single-crystal analysis.

- Isotopic Labeling: Use -labeled precursors to confirm benzimidamide ring assignments .

Basic: What are the key storage considerations for this compound?

Methodological Answer:

- Environment: Store in amber glass vials at –20°C under argon to prevent photodegradation and oxidation.

- Moisture Control: Include silica gel packs in containers. Avoid repeated freeze-thaw cycles .

Advanced: How do solvent systems impact solubility and reactivity in synthetic reactions?

Methodological Answer:

- Solubility Screening: Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar intermediates).

- Reactivity Effects: High-polarity solvents stabilize transition states in SN2 reactions. Avoid dichloromethane for methoxy group retention due to potential nucleophilic displacement .

Advanced: What methodologies study the pharmacological activity of derivatives?

Methodological Answer:

- Enzyme Assays: Test inhibition of cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., DCFH-DA).

- Cell-Based Studies: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity.

- In Vivo Models: Administer derivatives in rodent inflammation models, monitoring biomarkers via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.